4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
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Overview
Description
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
Thiazolo[4,5-b]pyridines are known to interact with their targets in a variety of ways, depending on the specific target and the structure of the compound .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to influence a variety of pathways, including those involved in inflammation , viral replication , and platelet aggregation .
Pharmacokinetics
Some thiazolopyridine derivatives have been reported to have suitable drug-like parameters and adme properties .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring. The reaction conditions often include the use of thiosemicarbazide and appropriate aldehydes under reflux conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Butanamide Moiety: The final step involves the formation of the butanamide group through amidation reactions using butanoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo-pyridine core and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives have a wide range of medicinal properties, including antibacterial and antifungal activities.
Uniqueness
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazolo[5,4-b]pyridine core with phenyl and butanamide groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-20(10-4-8-16-6-2-1-3-7-16)24-18-13-11-17(12-14-18)21-25-19-9-5-15-23-22(19)27-21/h1-3,5-7,9,11-15H,4,8,10H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBTEIZHARNGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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